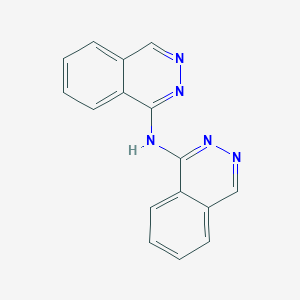

1,1,-Di(phthalazine-yl)amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-phthalazin-1-ylphthalazin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N5/c1-3-7-13-11(5-1)9-17-20-15(13)19-16-14-8-4-2-6-12(14)10-18-21-16/h1-10H,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTPSCFGUJOWKJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN=C2NC3=NN=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70544789 | |

| Record name | N-(Phthalazin-1-yl)phthalazin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70544789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103429-70-5 | |

| Record name | N-(Phthalazin-1-yl)phthalazin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70544789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to 1,1,-Di(phthalazine-yl)amine

Advanced synthetic strategies are centered around the efficient construction of a key intermediate, 1-chlorophthalazine (B19308), which serves as the primary electrophile in the final C-N bond-forming step. The synthesis of this intermediate, in turn, begins with readily available commercial starting materials.

Precursor Synthesis and Functionalization

The journey from simple benzene (B151609) derivatives to the target compound involves the synthesis of several key precursors. The functionalization of these precursors is critical for introducing the necessary reactivity for subsequent transformations.

Role of Phthalic Anhydride (B1165640) and Derivatives

Phthalic anhydride is a cornerstone precursor in the synthesis of the phthalazine (B143731) skeleton. nih.govcore.ac.uk Its reaction with hydrazine (B178648) derivatives is one of the most common and efficient methods for constructing the core heterocyclic system. longdom.org The process typically begins with the condensation of phthalic anhydride with a hydrazine, which leads to the formation of a phthalazinone or a phthalhydrazide (B32825) (phthalazine-1,4-dione). longdom.orglongdom.org

For instance, the reaction of phthalic anhydride with hydrazine hydrate (B1144303) can yield phthalhydrazide, which can then be further modified. longdom.org Alternatively, reacting phthalic anhydride with substituted hydrazines or under specific conditions can lead to the formation of 2-substituted phthalazinones. researchgate.net In some methodologies, phthalic anhydride is first converted into a 2-aroylbenzoic acid via Friedel-Crafts acylation, which is then cyclized with hydrazine to produce 4-aryl-substituted phthalazin-1(2H)-ones. longdom.orgfayoum.edu.eg These phthalazinone structures are vital intermediates on the path to this compound, as the ketone group can be converted into a more reactive leaving group, such as a chlorine atom.

Table 1: Synthesis of Phthalazinone Derivatives from Phthalic Anhydride

| Starting Materials | Reagents & Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Phthalic anhydride, Hydrazine hydrate | Acetic Acid | Phthalazinones | Not specified | longdom.org |

| Phthalyl derivatives of amino acid, Phthalic anhydride | Anhydrous Sodium Acetate, then Hydrazine hydrate in n-butanol | 2-[1-(4-oxo-3,4-dihydrophthalazin-1-yl)alkyl]-1H-isoindole-1,3-(2H)-diones | Not specified | longdom.org |

| Phthalic anhydride, Phenyl hydrazine | Acetic Acid, Hydrochloric Acid, reflux | N,N-disubstituted phthalazine | Not specified | researchgate.net |

| Phthalic anhydride, Hydrazine hydrate, Dimedone, Aromatic aldehydes | Cesium Chloride, Ethanol (B145695), reflux | 1H-indazolo[1,2-b]phthalazine-1,6,11 trione (B1666649) derivatives | Excellent | core.ac.uk |

| Phthalic anhydride, Cumene | Friedel Craft's condition | 2-(4-isopropylbenzoyl)benzoic acid | Not specified | fayoum.edu.eg |

Utilization of Hydrazine and its Derivatives in Cyclization Reactions

Hydrazine and its derivatives are indispensable reagents for the formation of the pyridazine (B1198779) ring within the phthalazine system. longdom.org The fundamental reaction involves the condensation of a hydrazine with a 1,2-dicarbonyl compound or its synthetic equivalent. thieme-connect.de In the context of phthalazine synthesis, this typically involves precursors like 2-acylbenzoic acids, phthalic anhydrides, or phthalimides. longdom.orgthieme-connect.de

The reaction of a 2-acylbenzoic acid with hydrazine hydrate is a direct and widely used method to obtain 4-substituted phthalazin-1(2H)-ones. fayoum.edu.eg The mechanism involves an initial nucleophilic attack by the hydrazine on the ketone carbonyl, followed by an intramolecular cyclization via condensation with the carboxylic acid moiety. Similarly, hydrazine hydrate reacts with phthalic anhydride, often in a solvent like ethanol or acetic acid, to form the cyclic phthalhydrazide. longdom.orglongdom.org The choice of hydrazine (e.g., hydrazine hydrate vs. a substituted hydrazine like phenylhydrazine) determines the substitution pattern on the resulting phthalazine ring. researchgate.net This cyclization is a robust and high-yielding transformation, making it a preferred method for creating the foundational heterocyclic structure. core.ac.ukacs.org

Application of Chlorophthalazine Intermediates in Nucleophilic Substitution

The transformation of phthalazinone intermediates into 1-chlorophthalazines is a crucial step that activates the molecule for the final amine coupling. Phthalazinones can be chlorinated using standard reagents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). longdom.orgnih.gov This reaction converts the C=O group of the lactam into a C-Cl bond, transforming the C1 position into a potent electrophilic site.

This 1-chlorophthalazine is a versatile intermediate. The chlorine atom is an excellent leaving group and is readily displaced by various nucleophiles, including amines, alcohols, and thiols. thieme-connect.denih.gov The synthesis of N-substituted phthalazin-1-amines is frequently achieved by reacting 1-chlorophthalazine with primary or secondary amines. nih.govresearchgate.net For the synthesis of the target molecule, this compound, a plausible route involves the nucleophilic substitution reaction between 1-chlorophthalazine and phthalazin-1-amine. Alternatively, reacting two equivalents of 1-chlorophthalazine with a source of ammonia (B1221849) could potentially yield the desired product, although controlling the degree of substitution could be challenging.

Table 2: Synthesis of 1-Substituted Phthalazines via Chlorophthalazine Intermediates

| Electrophile | Nucleophile | Reagents & Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-Chlorophthalazine | p-Phenylenediamine (B122844) | Butanol | N¹-(Phthalazin-1-yl)benzene-1,4-diamine | Not specified | nih.gov |

| 1-Chlorophthalazine | Substituted Piperazine | Ethanol, reflux | 1-(Substituted-piperazin-1-yl)phthalazine | Good | nih.gov |

| 1-Chlorophthalazine | 4-Aminophenoxy derivatives | Butan-2-ol | N-(4-(...-phenoxy)phenyl)phthalazin-1-amine | 43-90 | researchgate.net |

| 1-Chlorophthalazine | N-Methylpiperazine | Reflux | 1-(4-Methylpiperazin-1-yl)phthalazine | 73 | thieme-connect.de |

Reaction Mechanisms and Kinetic Studies

Understanding the underlying reaction mechanisms is key to optimizing the synthesis and improving yields. The formation of this compound hinges on a classic nucleophilic aromatic substitution.

Nucleophilic Attack Pathways

The key bond-forming step in the synthesis of this compound from a 1-chlorophthalazine intermediate proceeds via a nucleophilic aromatic substitution (S_NAr) mechanism. The phthalazine ring system is inherently electron-deficient due to the presence of the two electronegative nitrogen atoms. This electronic feature makes the carbon atoms of the benzene ring, particularly those at positions 1 and 4, electrophilic and thus susceptible to attack by nucleophiles.

The pathway involves the nucleophilic attack of an amine (e.g., phthalazin-1-amine) on the C1 carbon of 1-chlorophthalazine. nih.gov This addition step is typically the rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. This complex is stabilized by the delocalization of the negative charge over the electron-withdrawing heterocyclic ring system. In the final, fast step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the final substituted product. The efficiency of this substitution is highly dependent on the nucleophilicity of the attacking amine and the stability of the intermediate complex. nih.gov

Cyclization and Ring-Opening Reactions

Cyclization reactions are fundamental in synthesizing complex heterocyclic systems from phthalazine precursors. Phthalazine derivatives containing reactive moieties, such as hydrazides, are common starting materials for building fused-ring structures. For instance, 1-oxo-1,2-dihydrophthalazin-4-carbohydrazide can be reacted with various electrophilic reagents to yield fused 1,2,4-triazol-3-yl and 1,3,4-oxadiazol-2-yl phthalazinones. researchgate.net Similarly, the reaction of a phthalazine acetohydrazide derivative with acetyl acetone (B3395972) can lead to the formation of a pyrazole (B372694) ring fused to the phthalazine system through condensation and subsequent cyclization. jst.go.jp

Another significant cyclization approach involves the expansion of a related heterocyclic ring to form the phthalazine core. In one study, treating a 3-hydroxyisoindolinone with hydrazine hydrate resulted in a heterocyclic ring expansion that produced a benzo[f]phthalazinone derivative. mdpi.com The reaction of phthalic anhydride with thiosemicarbazide (B42300) and phenacyl bromides is another example that yields complex thiazolylphthalazine-diones. rsc.org

Ring-opening reactions are also a key transformation for strained heterocycles like aziridines, which can be cleaved by various nucleophiles. core.ac.uk This reactivity stems from the high strain energy of the three-membered ring. core.ac.uk However, the direct ring-opening of the phthalazine core itself is less common as it is an aromatic system. Instead, reactions typically occur at substituent groups or involve the cleavage of a different, more strained ring attached to the phthalazine moiety.

Modern Synthetic Techniques for Enhanced Yield and Efficiency

Modern synthetic chemistry has focused on developing methods that improve reaction efficiency, yield, and environmental footprint. Techniques such as microwave-assisted synthesis, one-pot multicomponent reactions, and palladium-catalyzed couplings have been successfully applied to the synthesis of phthalazine derivatives.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter timeframes compared to conventional heating methods. mdpi.comindianchemicalsociety.comderpharmachemica.com The reaction of hydralazine (B1673433) with s-triazine derivatives to form di-arm s-triazine oxy-Schiff bases demonstrates the effectiveness of this technique. mdpi.com Under microwave irradiation (600 W), the reaction time was reduced from 4-5 hours to just 4 minutes, with a corresponding increase in product yield. mdpi.com

The synthesis of various amide compounds has also been shown to be more efficient using microwave irradiation, with yield increases ranging from 8% to 36% over conventional methods. indianchemicalsociety.com In the context of phthalazine chemistry, microwaves have been used to synthesize a stable phthalazin-1-ol isomer, a process that benefits from the specific thermal conditions generated by microwave energy. nih.gov Phthalimide derivatives have also been prepared from phthalic anhydride and amines under solvent-free microwave conditions, achieving high yields in minutes. rsc.org

| Compound | Method | Reaction Time | Yield (%) |

|---|---|---|---|

| 4-(4,6-bis(2-Methoxy-4-((E)-(2-(phthalazin-1-yl)hydrazono)methyl)phenoxy)-1,3,5-triazin-2-yl)morpholine | Conventional (A) | 5 h | 77% |

| Microwave (B) | 4 min | 92% | |

| N,N-Diethyl-4,6-bis(2-methoxy-4-((E)-(2-(phthalazin-1-yl)hydrazono)methyl)phenoxy)-1,3,5-triazin-2-amine | Conventional (A) | 4 h | 74% |

| Microwave (B) | 4 min | 89% |

One-pot multicomponent reactions (MCRs) are highly efficient processes that allow for the synthesis of complex molecules from three or more starting materials in a single step, avoiding the need for isolation of intermediates. nih.gov This approach is particularly valuable for creating libraries of structurally diverse compounds. nih.gov

A notable application in phthalazine chemistry is the palladium-catalyzed three-component synthesis of 4-aminophthalazin-1(2H)-ones from o-(pseudo)halobenzoates, hydrazines, and isocyanides. acs.org This method provides straightforward access to diversely substituted aminophthalazinones, a class of compounds for which previous synthetic routes were often tedious. acs.orgresearchgate.net Another powerful example is the three-component reaction of phthalhydrazide, an aldehyde, and malononitrile (B47326) to form 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives. researchgate.net This reaction can be catalyzed by various agents and often proceeds in high yield under mild conditions. researchgate.net These reactions highlight the power of MCRs to rapidly build molecular complexity around the phthalazine core. tandfonline.com

Palladium-catalyzed cross-coupling reactions are among the most versatile and powerful tools in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high functional group tolerance. researchgate.netresearchgate.net These methods have been extensively used to synthesize functionalized phthalazine derivatives.

The Suzuki cross-coupling reaction is frequently employed to introduce aryl or heteroaryl substituents onto the phthalazine ring. For example, a series of 4-aryl-1-(4-methylpiperazin-1-yl)phthalazines were prepared in good yields by reacting 1,4-dichlorophthalazine (B42487) first with 4-methylpiperazine and then with various arylboronic acids in a palladium-catalyzed Suzuki coupling. researchgate.netthieme-connect.com Similarly, complex phthalazine-based Aurora kinase inhibitors have been synthesized using Suzuki and Sonogashira couplings to connect different aromatic fragments. acs.org

Palladium catalysis is also crucial for carbonylative coupling reactions. The synthesis of phthalazinones has been achieved through the efficient palladium-catalyzed carbonylative coupling of 2-bromobenzaldehydes and hydrazines. nih.gov Another one-pot strategy involves a palladium-catalyzed acylation followed by a nucleophilic cyclocondensation to produce phthalazines and phthalazinones in good to excellent yields. researchgate.net

| Reaction Type | Starting Materials | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Suzuki Coupling | 1-Chloro-4-(aryl)phthalazine, Boronic Acids/Esters | PdCl₂(dppf), Na₂CO₃ | 1,4-Diarylphthalazines | acs.org |

| Suzuki Coupling | 1,4-Dichlorophthalazine, Arylboronic Acids | Pd(PPh₃)₄, Na₂CO₃ | 4-Aryl-1-chlorophthalazines | researchgate.net |

| Carbonylative Coupling | 2-Bromobenzaldehydes, Hydrazines, CO | Palladium Catalyst | Phthalazinones | nih.gov |

| Isocyanide Insertion | o-Bromobenzoates, Hydrazines, Isocyanides | Palladium Catalyst | 4-Aminophthalazin-1(2H)-ones | acs.org |

| Acylation/Cyclocondensation | Aldehydes, Nitrogen Dinucleophiles | [Pd]-catalyst | Phthalazines/Phthalazinones | researchgate.net |

Derivatization Strategies for this compound

N-Substitution Reactions

Derivatization of the amino group in phthalazinamines is a key strategy for modulating their biological and physicochemical properties. While direct substitution on the secondary amine of this compound is one possibility, a more common and versatile approach involves the synthesis of N-substituted phthalazin-1-amines from a 1-chlorophthalazine precursor. The chlorine atom at the 1-position of the phthalazine ring is readily displaced by a wide range of nitrogen nucleophiles. thieme-connect.de

This nucleophilic aromatic substitution allows for the introduction of various substituents. For example, reacting 1-chlorophthalazines with primary or secondary amines, such as p-phenylenediamine or substituted piperazines, yields the corresponding N-substituted phthalazin-1-amine derivatives. nih.gov These products can then undergo further reactions, such as acylation, to add more complex side chains. nih.gov The reaction of 1-chlorophthalazine with hydrazine hydrate produces 1-hydrazinophthalazine, a key intermediate for many pharmaceutical compounds. thieme-connect.de

A wide array of N-substituted phthalazine derivatives have been prepared using this methodology, including those with piperidinyl, anilino, and other amino-containing groups attached to the C1 position of the phthalazine core. google.com The reaction of a phthalazine carbohydrazide (B1668358) with phthalic anhydride can also lead to N-substitution, forming an N-(1,3-dioxoisoindolin-2-yl) derivative. researchgate.net These derivatization strategies are crucial for exploring the structure-activity relationships of phthalazine-based compounds.

Formation of Hybrid Compounds

The strategic design of hybrid molecules, which combines two or more pharmacophoric units, is a prominent approach in medicinal chemistry to develop novel compounds with enhanced biological profiles. The phthalazine scaffold has been effectively utilized as a building block for creating such hybrid structures, notably through the incorporation of imidazoline (B1206853) and dithiocarbamate (B8719985) functionalities.

A significant development in the synthesis of phthalazine-based hybrids is the fusion of a phthalazin-1(2H)-imine moiety with a 4,5-dihydro-1H-imidazole (imidazoline) core. mdpi.comnih.gov The synthesis of the novel hybrid compound, 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine, serves as a key step in this process. mdpi.comnih.gov The reaction of a starting phthalazine with 2-chloro-4,5-dihydro-1H-imidazole hydrogen sulfate (B86663) initially yields a pseudobase, 2-(4,5-dihydro-1H-imidazol-2-yl)-1,2-dihydrophthalazin-1-ol. mdpi.com

This core hybrid compound possesses both an imine (C=N-H) and a secondary amine (N-H) group within the imidazoline ring, both of which are nucleophilic. nih.gov This dual reactivity allows for further derivatization, such as reactions with aryl or alkyl sulfonyl chlorides. These reactions, typically conducted in an anhydrous aprotic solvent like dichloroethane (DCE) at elevated temperatures (90 °C), lead to the formation of di-substituted sulfonamide derivatives, specifically N-(2-(1-(aryl/alkyl)sulfonyl)-4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-ylidene)aryl/alkyl)sulfonamides. nih.gov Interestingly, these sulfonamides can undergo spontaneous ring-opening of the phthalazine moiety to form hydrazonomethylbenzonitrile derivatives. mdpi.combohrium.com

The incorporation of metal ions, such as copper(II), into these imidazoline-phthalazine ligands has also been explored. mdpi.com Reacting ligands like 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine with copper(II) chloride in dimethylformamide results in the formation of metal complexes, such as dichloro[2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine]copper(II). mdpi.com

Table 1: Examples of Synthesized Phthalazine-Imidazoline Hybrid Compounds

| Compound Name | Starting Materials | Key Reaction Type | Reference |

| 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine | Phthalazine, 2-chloro-4,5-dihydro-1H-imidazole hydrogen sulfate | Nucleophilic substitution | mdpi.comnih.gov |

| N-(2-(1-(aryl/alkyl)sulfonyl)-4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-ylidene)aryl/alkyl)sulfonamides | 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine, Aryl/alkyl sulfonyl chlorides | Sulfonylation | nih.gov |

| 2-(((1-(aryl/alkyl)sulfonyl)imidazolidin-2-ylidene)hydrazono)methyl)benzonitriles | N-(2-(1-(aryl/alkyl)sulfonyl)-4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-ylidene)aryl/alkyl)sulfonamides | Ring-opening | mdpi.combohrium.com |

| Dichloro[2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine]copper(II) | 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine, Copper(II) chloride | Complexation | mdpi.com |

Another successful molecular hybridization strategy involves attaching a dithiocarbamate group to a phthalazinone scaffold. nih.govresearchgate.net These hybrids have been synthesized by placing the dithiocarbamate moiety at either the N2 or C4 position of the phthalazinone ring. nih.govresearchgate.net

The general synthetic route involves several key steps. First, precursor phthalazinones are prepared, some of which are commercially available, while others are synthesized from starting materials like 2-acetyl benzoic acid and hydrazine hydrate. nih.gov These phthalazinones are then functionalized to introduce an aminoalkyl group. For instance, N-alkylation with 1,2-dibromoethane (B42909) yields 2-(2-bromoethyl)phthalazinones. researchgate.net This is followed by a Gabriel synthesis, where the bromoalkylphthalazinones react with potassium phthalimide, followed by hydrazinolysis to produce the key aminoalkyl phthalazinone intermediates. nih.govresearchgate.net

The final step is a one-pot reaction to form the dithiocarbamate. nih.govresearchgate.net This is achieved by treating the aminoalkyl phthalazinone with carbon disulfide and various benzyl (B1604629) or propargyl bromides in dimethylformamide (DMF). nih.gov This method has proven effective for creating a diverse series of phthalazinone-dithiocarbamate hybrids. researchgate.net An alternative approach for C4-substituted analogs involves Wohl-Ziegler bromination of a C4-methylphthalazinone using N-bromosuccinimide to create a bromomethyl precursor. researchgate.net

Table 2: General Synthetic Scheme for Phthalazinone-Dithiocarbamate Hybrids

| Step | Description | Reagents | Reference |

| 1 | Synthesis of Phthalazinone Precursors | e.g., 2-acetyl benzoic acid, hydrazine hydrate | nih.gov |

| 2 | N-Alkylation / C4-Functionalization | e.g., 1,2-dibromoethane, K2CO3 / NBS, benzoyl peroxide | researchgate.net |

| 3 | Formation of Aminoalkyl Intermediates | Gabriel Synthesis (Potassium phthalimide, hydrazine hydrate) | nih.govresearchgate.net |

| 4 | One-pot Dithiocarbamate Formation | Carbon disulfide, Benzyl/propargyl bromides, DMF | nih.govresearchgate.net |

Synthesis of Fused Heterocyclic Systems

The phthalazine ring is a versatile platform for the construction of annelated heterocyclic systems, particularly those containing a 1,2,4-triazole (B32235) ring. jst.go.jpresearchgate.net A common and crucial starting material for these syntheses is 1-hydrazinophthalazine or its derivatives. jst.go.jpresearchgate.net This key intermediate can be reacted with various carbon electrophiles to induce cyclization and form fused triazolo[3,4-a]phthalazine systems. jst.go.jp

For example, the reaction of [4-(1H-Benzimidazol-2-yl)-phthalazin-1-yl]hydrazine with reagents like formic acid, acetic anhydride, or carbon disulfide leads to the formation of the corresponding 6-(1H-benzimidazol-2-yl)- nih.govnih.govCurrent time information in Bangalore, IN.triazolo[3,4-a]phthalazine derivatives. researchgate.net When carbon disulfide is used, the reaction proceeds through an intermediate dithiocarbamic acid, which cyclizes with the elimination of hydrogen sulfide (B99878) to yield a thione. researchgate.net This thione can be further alkylated, for instance with methyl iodide, to produce methyl sulfide derivatives. researchgate.net The use of dicarboxylic acids or their esters in these condensations allows for the synthesis of dimeric structures, such as di-[6-(1H-benzimidazol-2-yl)-3- nih.govnih.govCurrent time information in Bangalore, IN.triazolo[3,4-a]phthalazin-3-yl]alkanes. researchgate.net

Another strategy to build fused systems involves starting with 4-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)phthalazin-1(2H)-one. This compound, which itself is synthesized from a carbohydrazide precursor, can react with various electrophiles to create fused 1,2,4-triazolo[3,4-b]1,3,4-thiadiazoles and 1,3,4-thiadiazines. epstem.netidosi.org Reactions with agents like triethyl orthoformate, acid chlorides, or aldehydes result in the formation of these annelated structures. idosi.org

Furthermore, phthalazines can participate in formal inverse electron-demand Diels-Alder (IEDDA) cycloaddition reactions with electron-rich dienophiles like siloxyalkynes. acs.orguchicago.edu These reactions, often catalyzed by non-precious metals such as Cu(I) or Ni(0), lead to the formation of polycyclic aromatic systems like naphthalenes, anthracenes, and phenanthrenes, effectively fusing a new carbocyclic ring onto the phthalazine framework after the extrusion of nitrogen gas. acs.org

Table 3: Examples of Synthesized Fused Heterocyclic Systems from Phthalazine Derivatives

| Fused System | Precursor | Reagents for Cyclization/Fusion | Reference |

| nih.govnih.govCurrent time information in Bangalore, IN.Triazolo[3,4-a]phthalazine | 1-Hydrazinophthalazine derivative | Acetic anhydride, Carbon disulfide | jst.go.jpresearchgate.net |

| 1,2,4-Triazolo[3,4-b]1,3,4-thiadiazole | 4-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)phthalazin-1(2H)-one | Triethyl orthoformate, Furoyl chloride | idosi.org |

| Siloxynaphthalene | Phthalazine | Siloxyalkyne, Cu(I) or Ni(0) catalyst | acs.org |

| Siloxyanthracene | Benzo[g]phthalazine | Siloxyalkyne, Cu(I) or Ni(0) catalyst | acs.org |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Structural Confirmation

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum provides valuable information about the functional groups present. For 1,1,-Di(phthalazine-yl)amine, the FTIR spectrum is expected to exhibit characteristic absorption bands corresponding to the vibrations of the phthalazine (B143731) rings and the N-H group of the linking amine.

The key vibrational modes anticipated for this compound are:

N-H Stretching: A characteristic band for the secondary amine (N-H) stretching vibration is expected in the region of 3200-3400 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene (B151609) rings of the phthalazine moieties typically appear above 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N bonds within the pyridazine (B1198779) ring of the phthalazine system and the C=C bonds of the aromatic rings are expected to produce strong absorptions in the 1500-1650 cm⁻¹ region.

Aromatic Ring Vibrations: In-plane ring stretching and deformation vibrations of the phthalazine skeleton are anticipated in the 1400-1600 cm⁻¹ range.

C-N Stretching: The stretching vibration of the C-N bond linking the two phthalazine rings is expected to appear in the 1200-1350 cm⁻¹ region.

Out-of-Plane C-H Bending: The out-of-plane bending vibrations of the aromatic C-H bonds typically give rise to strong bands in the 700-900 cm⁻¹ region, which can be indicative of the substitution pattern on the benzene rings.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | ~3350 | Medium |

| Aromatic C-H Stretch | 3050-3100 | Medium-Weak |

| C=N Stretch | ~1620 | Strong |

| Aromatic C=C Stretch | 1500-1600 | Medium-Strong |

| C-N Stretch | ~1300 | Medium |

| Out-of-plane C-H Bend | 750-850 | Strong |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be instrumental in confirming the vibrations of the phthalazine rings.

Key expected Raman signals include:

Ring Breathing Modes: The symmetric "breathing" vibrations of the phthalazine rings are expected to produce strong and sharp signals, which are highly characteristic of the ring system.

Aromatic C=C and C=N Stretching: Symmetric stretching vibrations of the aromatic and heteroaromatic rings will also be prominent in the Raman spectrum.

C-H Bending and Stretching: While also present in the FTIR spectrum, these vibrations can provide complementary information in the Raman spectrum.

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050-3100 | Strong |

| Ring Breathing Mode | ~1000 | Very Strong |

| Aromatic C=C Stretch | 1500-1600 | Medium-Strong |

| In-plane Ring Deformation | 600-800 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. For this compound, the ¹H NMR spectrum is expected to show signals for the N-H proton and the aromatic protons of the two phthalazine rings. Due to the symmetry of the molecule, the two phthalazine units are expected to be chemically equivalent, simplifying the spectrum.

The anticipated signals are:

N-H Proton: A singlet in the downfield region, the chemical shift of which would be dependent on the solvent and concentration due to hydrogen bonding.

Aromatic Protons: A series of multiplets in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the benzene and pyridazine rings of the phthalazine moieties. The coupling patterns (doublets, triplets, etc.) would arise from spin-spin coupling between adjacent protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| N-H | ~9.5 | s (broad) | - |

| Aromatic H | 7.5-8.5 | m | - |

Carbon-13 (¹³C) NMR

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets, where each unique carbon atom gives a distinct signal.

For this compound, the ¹³C NMR spectrum is expected to show signals for the carbon atoms of the two equivalent phthalazine rings. The chemical shifts will be in the aromatic region (typically 120-160 ppm). The carbon atoms directly attached to the nitrogen atoms will be significantly deshielded.

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C | 120-140 |

| Aromatic C-N | 145-160 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). For this compound, COSY would be used to establish the connectivity between the protons on the aromatic rings of the phthalazine units.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). This allows for the unambiguous assignment of the signals in the ¹³C NMR spectrum based on the assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbon atoms over longer ranges (typically two or three bonds). HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of a molecule. In the case of this compound, HMBC would be critical for confirming the linkage between the two phthalazine rings via the amine bridge by showing correlations between the N-H proton and the carbon atoms of the phthalazine rings.

| Experiment | Expected Correlations |

|---|---|

| COSY | Correlations between adjacent aromatic protons on the phthalazine rings. |

| HMQC/HSQC | Correlations between each aromatic proton and its directly attached carbon atom. |

| HMBC | Long-range correlations between aromatic protons and other carbons within the same ring, and crucially, between the N-H proton and the carbons of the phthalazine rings. |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and probing the structure of 1,1'-Di(phthalazine-yl)amine. The compound has a molecular formula of C₁₆H₁₁N₅, corresponding to a precise molecular weight of approximately 273.29 g/mol . scbt.combiomall.in

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, 1,1'-Di(phthalazine-yl)amine is expected to show a distinct molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) corresponding to its molecular weight. Given that it contains an odd number of nitrogen atoms (five), its molecular ion peak will appear at an odd integer value, a characteristic that aligns with the nitrogen rule in mass spectrometry. libretexts.org

Fragmentation Analysis: The fragmentation of 1,1'-Di(phthalazine-yl)amine under mass spectrometry conditions would likely proceed through several predictable pathways, characteristic of nitrogen-containing heterocyclic compounds and aromatic amines. libretexts.orgraco.catraco.cat While specific experimental spectra for this compound are not detailed in the available literature, a theoretical fragmentation pattern can be proposed based on its structure.

Key fragmentation pathways would include:

Cleavage of the C-N bond: The bond between the phthalazine ring and the central amine nitrogen is a likely point of cleavage. This would result in fragments corresponding to the phthalazinyl cation and related structures.

Fragmentation of the Phthalazine Ring: The phthalazine heterocycle itself can undergo characteristic fragmentation. A common fragmentation pattern for the basic phthalazine structure involves the loss of N₂ (28 Da) and subsequent breakdown of the remaining hydrocarbon structure. nist.gov

Loss of HCN: The expulsion of a molecule of hydrogen cyanide (HCN, 27 Da) is another common pathway for nitrogen-containing aromatic rings.

A summary of the expected key data from mass spectrometry is presented below.

| Analytical Parameter | Value / Description |

| Molecular Formula | C₁₆H₁₁N₅ |

| Molecular Weight | 273.29 g/mol scbt.com |

| Molecular Ion Peak (M⁺) | Expected at m/z ≈ 273 (odd value, per nitrogen rule) libretexts.org |

| Probable Key Fragments | Fragments resulting from C-N bond cleavage, loss of N₂, and loss of the phthalazine moiety. |

X-ray Crystallography for Solid-State Structure Determination

The foundational step in crystal structure determination is identifying the crystal system and space group. ucl.ac.uk A crystal system is a classification of crystalline solids based on their unit cell geometry, which is defined by the lengths of the three cell axes (a, b, c) and the angles between them (α, β, γ). There are seven crystal systems. ucl.ac.uk

| Crystal System | Axial Relationships | Interaxial Angles |

| Triclinic | a ≠ b ≠ c | α ≠ β ≠ γ ≠ 90° |

| Monoclinic | a ≠ b ≠ c | α = γ = 90°, β ≠ 90° |

| Orthorhombic | a ≠ b ≠ c | α = β = γ = 90° |

| Tetragonal | a = b ≠ c | α = β = γ = 90° |

| Trigonal | a = b = c | α = β = γ ≠ 90° |

| Hexagonal | a = b ≠ c | α = β = 90°, γ = 120° |

| Cubic | a = b = c | α = β = γ = 90° |

Within each crystal system, the arrangement of symmetry elements (like rotation axes and mirror planes) defines one of the 230 possible space groups. ucl.ac.uk For organic molecules similar to 1,1'-Di(phthalazine-yl)amine, such as other phthalazine derivatives, they commonly crystallize in the monoclinic or orthorhombic systems. nih.govjst.go.jpresearchgate.netresearchgate.net For instance, the related compound 1,4-di-(2'-pyridyl)aminophthalazine crystallizes in the monoclinic system with the space group P121/c1. researchgate.net

The packing of molecules within a crystal is governed by non-covalent intermolecular forces. For 1,1'-Di(phthalazine-yl)amine, two primary interactions would be expected to play a significant role:

Hydrogen Bonding: The central secondary amine group (-NH-) contains a hydrogen atom bonded to a nitrogen atom, making it a hydrogen bond donor. libretexts.orglibretexts.org The lone pairs on the other nitrogen atoms within the phthalazine rings can act as hydrogen bond acceptors. libretexts.org This could lead to the formation of N-H···N hydrogen bonds, linking adjacent molecules into chains or more complex networks and significantly influencing the crystal packing. libretexts.org

π-π Stacking: The planar, electron-rich aromatic rings of the two phthalazine moieties are capable of engaging in π-π stacking interactions. nih.govencyclopedia.pub This type of non-covalent interaction, where aromatic rings stack on top of each other (often in a parallel-displaced or T-shaped geometry), is a major contributor to the stability of crystal structures in many aromatic compounds. encyclopedia.pubmdpi.com These interactions would likely occur between the phthalazine rings of neighboring molecules.

Conformational analysis in the solid state describes the specific three-dimensional shape adopted by a molecule within the crystal lattice. nih.govnih.gov For 1,1'-Di(phthalazine-yl)amine, the key conformational feature would be the torsion angles around the C-N bonds that connect the two phthalazine rings to the central amine nitrogen.

These torsion angles define the relative orientation of the two phthalazine ring systems with respect to each other. In the solid state, the molecule is "locked" into a single, low-energy conformation due to the constraints of the crystal packing and the influence of the intermolecular interactions discussed previously. mdpi.com An X-ray crystallographic study would precisely determine these dihedral angles, revealing whether the phthalazine rings are, for example, twisted or arranged in a more open or closed conformation. nih.gov

Computational and Theoretical Investigations

Quantum Mechanical Studies

Quantum mechanical studies offer a foundational approach to understanding the behavior of 1,1,-Di(phthalazine-yl)amine at the atomic and electronic levels. These ab initio methods solve the Schrödinger equation for the molecule, providing detailed insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules by focusing on the electron density rather than the complex many-electron wavefunction. semanticscholar.orgias.ac.in This approach balances computational cost with accuracy, making it suitable for complex molecules like this compound. semanticscholar.org DFT is instrumental in determining optimized geometries, electronic properties, and predicting chemical reactivity. mdpi.com

A fundamental step in computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in the this compound molecule. This process involves finding the minimum energy conformation on the potential energy surface. DFT methods, such as those employing the B3LYP hybrid functional with a suitable basis set (e.g., 6-31G(d,p)), are used to calculate the forces on each atom and iteratively adjust their positions until a stationary point corresponding to a local energy minimum is found. ias.ac.in

The resulting optimized geometry provides key structural parameters. For this compound, this would include the bond lengths and angles within the phthalazine (B143731) rings, the C-N-C bond angle at the central amine bridge, and the dihedral angles describing the relative orientation of the two phthalazine moieties. These parameters are essential for understanding the molecule's steric and electronic properties. The energetic profile, including the total electronic energy of the optimized structure, serves as a baseline for assessing the molecule's stability.

| Data Type | Description |

| Bond Lengths (Å) | Calculated distances between bonded atoms (e.g., C-C, C-N, N-N, C-H). |

| **Bond Angles (°) ** | Calculated angles formed by three connected atoms (e.g., C-N-C, N-C-C). |

| Dihedral Angles (°) | Torsional angles defining the 3D orientation of the phthalazine rings relative to the central amine. |

| Total Electronic Energy | The calculated total energy of the molecule in its optimized, lowest-energy state. |

The electronic character of this compound is primarily described by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic or electron-donating capability. mdpi.com Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic or electron-accepting nature. mdpi.comwuxibiology.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting the molecule's chemical reactivity and kinetic stability. mdpi.comschrodinger.com A small HOMO-LUMO gap suggests that the molecule can be easily excited, implying higher chemical reactivity, lower kinetic stability, and greater polarizability. mdpi.com A large gap indicates higher stability and lower reactivity. mdpi.com For this compound, DFT calculations would determine the energies of the HOMO and LUMO, the value of the energy gap, and the spatial distribution of these orbitals across the molecular structure. wuxibiology.comresearchgate.net

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to the ionization potential and electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron affinity and electron-accepting ability. |

| ΔE (HOMO-LUMO Gap) | The energy difference between the LUMO and HOMO (ELUMO - EHOMO). | Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic excitation. schrodinger.com |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. core.ac.uk It maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its reactive sites. core.ac.ukresearchgate.net Different colors represent varying potential values:

Red/Yellow: Regions of negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack. core.ac.uk

Blue: Regions of positive electrostatic potential, indicating electron-poor areas. These sites are prone to nucleophilic attack. core.ac.uk

Green: Regions of neutral or near-zero potential. core.ac.uk

For this compound, an MEP map would likely show negative potential (red) localized around the nitrogen atoms of the phthalazine rings due to their high electronegativity and lone pairs of electrons. Conversely, positive potential (blue) would be expected around the hydrogen atoms. core.ac.uk The area around the central amine nitrogen would be of particular interest, as its potential would be influenced by the two attached phthalazine groups. This analysis is invaluable for predicting how the molecule will interact with other reagents, substrates, or biological targets. rsc.org

To investigate the excited-state properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the most commonly used method. semanticscholar.orgrsc.org TD-DFT is an extension of DFT that can predict the energies of electronic transitions, which correspond to the absorption of light by the molecule. nih.gov

This calculation provides theoretical absorption spectra (UV-Vis spectra), indicating the wavelengths (λmax) at which the molecule is expected to absorb light most strongly. semanticscholar.org Each absorption peak corresponds to an electronic transition from an occupied molecular orbital (often the HOMO) to an unoccupied one (often the LUMO). nih.gov The calculation also yields the oscillator strength (f) for each transition, which is a measure of its intensity. nih.gov By analyzing the orbitals involved in these transitions (e.g., π-π* or n-π*), TD-DFT provides a detailed understanding of the molecule's photophysical behavior. nih.gov

| Parameter | Description |

| Excitation Energy (eV) | The energy required to promote an electron from a ground-state orbital to an excited-state orbital. |

| Wavelength (λmax, nm) | The wavelength of light corresponding to the calculated excitation energy. |

| Oscillator Strength (f) | A dimensionless quantity that represents the probability of a specific electronic transition occurring. |

| Transition Character | The nature of the orbitals involved in the transition (e.g., HOMO → LUMO, HOMO-1 → LUMO). |

The this compound molecule possesses significant conformational flexibility, primarily due to the rotation around the C-N bonds connecting the phthalazine rings to the central amine. A Potential Energy Surface (PES) scan is a computational technique used to explore these conformational possibilities. nih.gov

In a PES scan, a specific geometric parameter, such as a dihedral angle, is systematically varied in steps. At each step, the chosen parameter is held fixed while the rest of the molecule's geometry is optimized to find the lowest energy for that constrained structure. Plotting the resulting energy against the varied parameter generates a potential energy curve. For this compound, scanning the dihedral angles that define the orientation of the two phthalazine rings would reveal the most stable conformers (energy minima) and the energy barriers (transition states) that separate them. mdpi.comacs.orgnih.gov This analysis is crucial for understanding the molecule's dynamic behavior and which shapes it is most likely to adopt.

Density Functional Theory (DFT) Calculations

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools used to predict the interaction between a small molecule (ligand) and a macromolecule (receptor), such as a protein or enzyme. For phthalazine derivatives, these studies are crucial in drug design and development, helping to elucidate their potential therapeutic applications.

The binding affinity of a ligand to a receptor is a measure of the strength of their interaction. For phthalazine-based compounds, this is often influenced by a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking. The two phthalazine rings in this compound offer multiple sites for such interactions. The nitrogen atoms within the phthalazine rings can act as hydrogen bond acceptors, a critical factor for molecular recognition and binding affinity.

Computational docking studies on various phthalazine derivatives have demonstrated their potential to bind to a range of biological targets. For instance, certain phthalazine derivatives have shown good binding affinity towards VEGFR2, a key protein in angiogenesis, with binding energies as favorable as -10.66 kcal/mol. nih.govresearchgate.net These interactions are often stabilized by hydrogen bonds and hydrophobic interactions with key amino acid residues in the receptor's active site. nih.govresearchgate.net Similarly, other phthalazine-1,4-dione derivatives have exhibited high binding affinities as non-competitive antagonists for the AMPA receptor, a target in anticonvulsant therapy. nih.govresearchgate.net

For this compound, it is hypothesized that the dimeric structure could lead to bivalent interactions with biological targets, potentially enhancing binding affinity compared to monomeric phthalazine derivatives. The spatial orientation of the two phthalazine rings would be a critical determinant of its ability to simultaneously engage with two binding sites on a receptor, or to chelate a metal ion within a metalloenzyme.

Table 1: Predicted Interaction Profile of this compound with Biological Receptors

| Interaction Type | Potential Contributing Moieties | Significance in Binding |

| Hydrogen Bonding | Phthalazine ring nitrogen atoms, amine bridge | Key for molecular recognition and stabilizing the ligand-receptor complex. |

| π-π Stacking | Aromatic phthalazine rings | Contributes to binding affinity through interactions with aromatic amino acid residues. |

| Hydrophobic Interactions | Phthalazine ring system | Important for binding within hydrophobic pockets of receptors. |

| Bivalent Interactions | Two distinct phthalazine units | Potential for enhanced affinity and selectivity by engaging multiple binding sites. |

Molecular modeling can also shed light on the potential mechanisms of action of a compound. For phthalazine derivatives, proposed mechanisms often involve the inhibition of specific enzymes or the modulation of receptor activity. For example, the anti-cancer activity of some phthalazine derivatives is attributed to their ability to inhibit kinases like VEGFR2, thereby disrupting signaling pathways involved in tumor growth. researchgate.netnih.gov

In the case of this compound, its structural similarity to other bioactive phthalazines suggests it could also target enzymes. The presence of two phthalazine units could lead to a unique inhibitory profile, potentially by bridging two subunits of an enzyme or by inducing a conformational change not possible with a monomeric ligand. Computational studies could help to model these potential interactions and guide the design of experiments to validate these hypotheses.

Chelation and Coordination Properties

The nitrogen-rich structure of this compound makes it a promising candidate as a ligand for metal complexation. The study of such complexes is relevant for the development of new catalysts, materials with interesting electronic properties, and metallodrugs.

For this compound, the two phthalazine rings and the central amine group provide multiple potential coordination sites. The geometry of the molecule would influence how it can coordinate to a metal ion. It could act as a bidentate or tridentate ligand, depending on which nitrogen atoms are involved in the coordination. The flexibility of the amine bridge would also play a role in its ability to adopt a conformation suitable for chelation. The design of chelating agents often involves creating a structure that can form stable five- or six-membered rings with the metal ion.

Phthalazine derivatives have been shown to form stable complexes with various transition metals, including copper(II). nih.govhelsinki.fimdpi.com The incorporation of metal ions like copper into organic ligands can enhance their biological activity, such as anticancer properties, and in some cases, reduce toxicity towards normal cells. nih.gov Copper(II) complexes of phthalazine-based ligands have been synthesized and characterized, revealing various coordination modes. nih.govhelsinki.fimdpi.comresearchgate.net

Given the precedent set by other phthalazine derivatives, it is highly probable that this compound could form stable complexes with copper(II). The ligand could potentially coordinate to the copper ion through the nitrogen atoms of the phthalazine rings. The resulting complex could have a variety of geometries, such as square planar or octahedral, depending on the coordination number of the copper ion and the presence of other co-ligands. The synthesis of such complexes would likely involve the reaction of this compound with a suitable copper(II) salt in an appropriate solvent.

The characterization of metal complexes of phthalazine derivatives typically involves a combination of spectroscopic techniques and theoretical calculations. Techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography are used to determine the structure of the complexes and to understand the nature of the metal-ligand bonding.

Theoretical methods, such as Density Functional Theory (DFT), can be used to calculate the electronic structure, geometry, and vibrational frequencies of the metal complexes. researchgate.net These calculations can provide insights that complement experimental data and help in the interpretation of spectroscopic results. For a hypothetical copper(II) complex of this compound, DFT calculations could be used to predict the most stable geometry of the complex, the bond lengths and angles, and the electronic transitions that give rise to its color.

Advanced Research Applications and Future Directions

Medicinal Chemistry Applications and Pharmacological Potential

The rigid, planar structure of the phthalazine (B143731) ring system makes it an ideal pharmacophore for designing molecules that can interact with various biological targets. This has led to the development of phthalazine-based compounds with diverse pharmacological activities, including anticancer, antimicrobial, and antihypertensive effects. pharmainfo.insci-hub.se

The phthalazine scaffold is a prominent feature in many compounds developed for cancer therapy. pharmainfo.in These derivatives have demonstrated significant cytotoxic effects against a range of human tumor cell lines. ekb.eg

Poly(ADP-ribose) polymerase-1 (PARP-1) Inhibition: PARP-1 is a crucial enzyme in DNA repair, and its inhibition is a validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. Phthalazinone derivatives have been identified as potent PARP-1 inhibitors. nih.govosf.ioresearchgate.net For instance, Olaparib, an approved anticancer drug, features a phthalazinone core. Numerous studies have focused on synthesizing novel phthalazinone derivatives that exhibit high inhibitory activity against the PARP-1 enzyme. nih.govnih.gov Some synthesized compounds have shown IC₅₀ values even more potent than the well-known inhibitor Olaparib, highlighting the importance of the phthalazine structure for this therapeutic target. osf.ionih.gov One study reported a phthalazinone derivative, B16, with an IC₅₀ value of 7.8 nM against PARP-1. nih.gov Another series of phthalazinone derivatives showed significant cytotoxic activity against A549 lung carcinoma cells, with one compound emerging as a highly potent PARP-1 inhibitor with an IC₅₀ value of 97 nM. osf.io

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis, and VEGFR-2 is a key regulator of this process. The phthalazine moiety is a core component of several VEGFR-2 inhibitors. ekb.eg Vatalanib (PTK-787), a well-known VEGFR-2 inhibitor, is a 1,4-disubstituted phthalazine derivative. tandfonline.comnih.gov Research has led to the design and synthesis of novel phthalazine derivatives that show significant inhibitory activity against VEGFR-2. nih.govrsc.orgekb.eg For example, a series of new derivatives were evaluated for their anticancer activities against hepatocellular carcinoma (Hep G2) and breast cancer (MCF-7) cell lines, with compounds 2g and 4a showing potent VEGFR-2 inhibition with IC₅₀ values of 0.148 and 0.196 μM, respectively. nih.govrsc.org Molecular docking studies confirm that the phthalazine scaffold can effectively bind to key residues in the VEGFR-2 active site, such as Glu885 and Asp1046, which is crucial for their inhibitory action. tandfonline.com

Table 1: Anticancer Activity of Selected Phthalazine Derivatives

| Compound | Target | Activity (IC₅₀) | Cell Line | Source |

|---|---|---|---|---|

| B16 | PARP-1 | 7.8 nM | - | nih.gov |

| Unnamed Phthalazinone | PARP-1 | 97 nM | A549 (Lung) | osf.io |

| DLC-49 | PARP-1/HDAC-1 | 0.53 nM (PARP-1) | - | nih.gov |

| Compound 2g | VEGFR-2 | 0.148 µM | - | nih.govrsc.org |

| Compound 4a | VEGFR-2 | 0.196 µM | - | nih.govrsc.org |

| Compound 12c | VEGFR-2 | 2.7 µM | - | tandfonline.com |

| Compound 13c | VEGFR-2 | 2.5 µM | - | tandfonline.com |

The phthalazine scaffold has been explored for the development of new antimicrobial agents. Various derivatives have been synthesized and tested against a range of bacterial and fungal strains. pharmainfo.inekb.egscispace.comglobalresearchonline.net For example, a series of phthalazine-based 1,2,3-triazole derivatives demonstrated good antibacterial activity against Micrococcus luteus, Pseudomonas aeruginosa, and Bacillus subtilis. pharmainfo.in Similarly, newly synthesized 1H-pyrazolo[1,2-b] phthalazine-5,10-dione derivatives showed promising antibacterial and antifungal properties comparable to standard drugs like streptomycin (B1217042) and amphotericin B. ekb.eg Other studies have reported that certain phthalazinone derivatives exhibit significant antimicrobial effects, suggesting their potential as leads for developing new drugs to combat microbial infections. globalresearchonline.netresearchgate.net

The parent compound of 1,1,-Di(phthalazine-yl)amine, hydralazine (B1673433), is a well-established antihypertensive drug. ahajournals.org This has spurred further research into phthalazine derivatives for their cardiovascular effects. pharmainfo.in Studies have shown that various N-substituted phthalazine-1,4-dione derivatives exhibit significant antihypertensive activity. ijpsr.com For instance, in studies using albino rats, synthesized compounds showed a notable percentage reduction in blood pressure. ijpsr.com The vasorelaxant effect of certain phthalazine derivatives has also been documented, which contributes to their blood pressure-lowering properties. researchgate.net Research in this area aims to develop new antihypertensive agents with improved efficacy and side-effect profiles compared to existing drugs like hydralazine. ijpsr.comresearchgate.net

Antioxidant Activity: Several phthalazine derivatives have been synthesized and evaluated for their ability to scavenge free radicals. researchgate.net In one study, various phthalazine derivatives were screened for their in vitro antioxidant activity using the ABTS assay, with some compounds showing notable efficacy. researchgate.net The antioxidant potential is often linked to the specific substituents on the phthalazine core.

Anti-inflammatory Activity: The phthalazine scaffold is present in molecules investigated for anti-inflammatory properties. pharmainfo.inosf.io For example, a novel series of 6-phenoxy- nih.govtandfonline.comrsc.orgtriazolo[3,4-a]phthalazine-3-carboxamide derivatives were synthesized and showed potent anti-inflammatory activity by inhibiting the activation of NF-κB. researchgate.netnih.gov Some compounds within this series demonstrated activity comparable to the reference drug dihydrotanshinone. nih.gov Other research has focused on phthalide (B148349) derivatives, which share structural similarities, revealing that compounds like 3-(2,4-dihydroxyphenyl)phthalide can strongly inhibit nitric oxide production in stimulated macrophage cells and reduce the expression of pro-inflammatory cytokines. nih.gov

Table 2: Emerging Biological Activities of Phthalazine Derivatives

| Compound Class | Activity | Key Finding | Source |

|---|---|---|---|

| Phthalazine Derivatives | Antioxidant | Compound 5 showed the best activity in an ABTS assay. | researchgate.net |

| 6-phenoxy- nih.govtandfonline.comrsc.orgtriazolo[3,4-a]phthalazine-3-carboxamides | Anti-inflammatory | Compounds 6h and 6i showed prominent activity, similar to dihydrotanshinone. | researchgate.netnih.gov |

| 3-Arylphthalides | Anti-inflammatory | Compound 5a caused strong inhibition of NO production and reduced pro-inflammatory cytokines. | nih.gov |

Development as Anticancer Agents

Role in Catalysis and Materials Science

Beyond medicinal chemistry, the phthalazine structure is being explored for applications in catalysis and materials science.

In catalysis , phthalazine derivatives are used in the synthesis of complex molecules. For instance, anion-binding catalysis has been employed for the enantioselective dearomatization of phthalazines to produce 1,2-dihydrophthalazines, which are valuable building blocks in organic synthesis. acs.org Iridium-catalyzed C-H borylation of phthalazine heterobiaryls has been developed to create atropisomers used in the development of pharmaceuticals and materials. acs.org Additionally, copper-based catalysts incorporating phthalazine-like structures have been used to efficiently synthesize other complex organic molecules. dergipark.org.trmdpi.com

In materials science , phthalazine-based polymers are being investigated for their potential use in electronic devices. smolecule.com Their unique structural and electronic properties make them suitable candidates for developing materials for organic light-emitting diodes (OLEDs) and other advanced applications. smolecule.com For example, a novel phthalazine-based phthalonitrile (B49051) resin (PDOP) was synthesized and shown to have a low melting point and a wide processing window, making it a promising candidate for high-performance thermosets. researchgate.net The thermal stability and properties of these polymers suggest their utility in creating advanced materials. researchgate.netacs.org

Future Research Directions and Unexplored Potential

The compound this compound, while identified primarily as a related substance in the synthesis of other pharmaceutically active molecules, represents a scaffold with significant, yet largely untapped, potential. synzeal.com The inherent chemical architecture, featuring two phthalazine moieties linked by an amine group, suggests a wide scope for future research. The exploration of this compound and its derivatives could open new avenues in medicinal chemistry and materials science. The following sections outline key areas for future investigation, focusing on leveraging the foundational knowledge of phthalazine chemistry to unlock the potential of this specific molecule.

Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity

A critical direction for future research is the systematic investigation of the structure-activity relationships (SAR) of this compound derivatives. Although SAR studies on this specific compound are not yet documented, the broader class of phthalazine derivatives has been extensively studied, revealing key structural features that govern biological activity. researchgate.netresearchgate.net These insights provide a roadmap for designing and synthesizing novel analogues of this compound with potentially enhanced and selective bioactivities, such as anticancer or anti-inflammatory effects. researchgate.netosf.io

Future SAR studies could focus on several key modifications:

Substitution on the Phthalazine Rings: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups, halogens, alkyl, or methoxy (B1213986) groups) at different positions on the benzene (B151609) rings of the phthalazine moieties. Research on other phthalazines has shown that such substitutions can dramatically influence potency and selectivity for biological targets like phosphodiesterase 5 (PDE-5) or vascular endothelial growth factor receptor-2 (VEGFR-2). researchgate.netnih.gov

Modification of the Amine Linker: Altering the central amine group, for instance, by N-alkylation or N-arylation, could impact the molecule's spatial conformation and hydrogen bonding capabilities, thereby affecting its interaction with biological targets.

Bioisosteric Replacement: Replacing one of the phthalazine rings with other heterocyclic systems could lead to compounds with novel pharmacological profiles.

These systematic modifications will be essential to build a comprehensive SAR profile, guiding the optimization of lead compounds for improved efficacy and target specificity. nih.gov

Table 1: Potential SAR Investigation Pathways for this compound Based on Known Phthalazine Analogues

| Modification Site | Proposed Substituent/Change | Potential Impact based on Analogue Studies | Relevant Biological Targets |

| Phthalazine Ring (Positions 4, 5, 6, 7) | Methoxy (-OCH3), Chloro (-Cl), Fluoro (-F) | Enhanced potency and selectivity. researchgate.netnih.gov | VEGFR-2, Aurora Kinase, MCH Receptor 1. nih.govgoogle.com |

| Phthalazine Ring (Position 4) | Phenyl, Benzyl (B1604629), Heteroaryl groups | Increased anti-proliferative and cytotoxic activity. osf.ionih.gov | PARP-1, Cancer Cell Lines (A549, HCT-116). osf.ionih.gov |

| Amine Linker (-NH-) | N-alkylation, N-acylation | Altered lipophilicity and pharmacokinetic profile. nih.gov | G-protein coupled receptors (GPCRs). nih.gov |

| Core Structure | Replacement of one phthalazine with a quinoline (B57606) or indole (B1671886) ring | Novel bioactivity profiles, potential for new target engagement. mdpi.com | Tyrosine Kinases, HIF-1. mdpi.com |

Advanced Drug Delivery Systems and Nanotechnology Integration

The therapeutic potential of this compound and its future derivatives could be significantly enhanced through the application of advanced drug delivery systems and nanotechnology. nih.gov Many promising heterocyclic compounds face challenges such as poor aqueous solubility, low bioavailability, and non-specific distribution, which can be overcome using nano-formulations. biotech-asia.org

Future research should explore the integration of this compound into various nanocarriers. biotech-asia.org This approach aims to improve the compound's pharmacokinetic properties, enable targeted delivery to specific tissues or cells (e.g., tumors), and allow for controlled release, thereby maximizing therapeutic efficacy while minimizing potential side effects. nih.gov

Potential avenues for investigation include:

Lipid-Based Nanoparticles: Encapsulating the compound in liposomes or solid lipid nanoparticles could enhance its bioavailability and protect it from premature degradation. biotech-asia.org

Polymeric Nanoparticles: Formulating the compound within biodegradable polymers allows for sustained release and can be functionalized with targeting ligands (e.g., antibodies or peptides) for precise delivery. biotech-asia.org

Carbon-Based Nanomaterials: Carbon nanotubes or graphene could serve as carriers, offering a high surface area for drug loading and unique properties for combination therapies, such as photothermal therapy. biotech-asia.org

Table 2: Potential Nanocarrier Systems for Delivery of Phthalazine Derivatives

| Nanocarrier Type | Description | Potential Advantages for this compound Delivery |

| Liposomes | Vesicles composed of a lipid bilayer enclosing an aqueous core. | Biocompatible; can encapsulate both hydrophilic and hydrophobic drugs; protects drug from degradation. biotech-asia.org |

| Polymeric Nanoparticles | Solid colloidal particles made from natural or synthetic polymers. | Controlled and sustained release; can be surface-modified for active targeting; improves stability. biotech-asia.org |

| Solid Lipid Nanoparticles (SLNs) | Composed of a solid lipid core stabilized by surfactants. | High drug loading capacity; excellent physical stability; enhances bioavailability of lipophilic compounds. |

| Carbon Nanotubes (CNTs) | Allotropes of carbon with a cylindrical nanostructure. | Ultra-high surface area for drug attachment; potential for multi-modal therapy (drug delivery + imaging/thermal therapy). biotech-asia.org |

Development of Novel Synthetic Methodologies

While the synthesis of various phthalazine derivatives is well-established, future research should focus on developing more efficient, scalable, and environmentally benign synthetic routes for this compound and its analogues. longdom.org Traditional methods often involve multi-step processes or harsh reaction conditions. longdom.orgrsc.org

Key areas for methodological development include:

One-Pot Reactions: Designing multi-component reactions where this compound or its precursors are assembled in a single step from simple starting materials would improve efficiency and reduce waste.

Catalytic Approaches: Exploring novel transition-metal or organocatalytic systems could enable milder reaction conditions, improve yields, and provide better control over regioselectivity during the synthesis of substituted derivatives.

Flow Chemistry: Implementing continuous flow synthesis could offer advantages in terms of safety, scalability, and process control, allowing for the rapid production of a library of analogues for SAR studies.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields for the synthesis of heterocyclic compounds like phthalazines.

A promising approach could involve the reaction of 1-chlorophthalazine (B19308) with an appropriate amine under optimized conditions, drawing from established methods for nucleophilic substitution on the phthalazine ring. researchgate.net

Table 3: Comparison of Synthetic Approaches for the Phthalazine Core

| Synthetic Method | Typical Precursors | Advantages | Potential for this compound Synthesis |

| Hydrazine (B178648) Condensation | Phthalic anhydrides, 2-acylbenzoic acids. longdom.org | Readily available starting materials; well-established. longdom.orgjst.go.jp | A foundational method that could be adapted and optimized. |

| Nucleophilic Substitution | 1-Halogenophthalazines, amines. researchgate.net | Allows for direct introduction of amine functionalities; versatile. longdom.org | Highly relevant for synthesizing the target compound and its N-substituted derivatives. |

| Cyclization Reactions | o-Phthalaldehydes with hydrazines. | Direct formation of the phthalazine ring system. | Useful for creating substituted phthalazine precursors. |

| Modern Methodologies (e.g., Flow/Microwave) | Various precursors. | Rapid optimization, improved yields, enhanced safety and scalability. rsc.org | Future direction to create libraries of derivatives efficiently. |

In-depth Mechanistic Studies of Biological Interactions

To fully realize the therapeutic potential of this compound, it is crucial to conduct in-depth studies to elucidate its mechanism of action. Currently, no biological targets for this specific compound have been identified. However, the phthalazine scaffold is known to interact with a diverse range of biological targets, providing a logical starting point for investigation. researchgate.netosf.io

Future research should employ a combination of computational and experimental approaches:

In Silico Screening: Molecular docking studies can be used to predict the binding affinity of this compound against a panel of known phthalazine-binding proteins, such as VEGFR-2, PARP-1, and various kinases. osf.ionih.govnih.gov This can help prioritize experimental validation.

In Vitro Assays: The compound should be screened against a broad panel of enzymes and receptors. Techniques like enzyme-linked immunosorbent assays (ELISA), kinase activity assays, and receptor binding assays can identify direct biological targets. nih.govacs.org

Cell-Based Assays: Once a target is identified, cell-based assays can confirm the compound's effect on cellular pathways, such as apoptosis, cell cycle arrest, or signal transduction. nih.govacs.org For example, if VEGFR-2 is identified as a target, its effect on endothelial cell proliferation and tube formation would be a key validation step. nih.gov

Understanding the precise molecular interactions will be fundamental for rational drug design and the development of this compound-based therapeutic agents.

Table 4: Known Biological Targets of Phthalazine Derivatives as Potential Areas of Investigation

| Target Class | Specific Target Example | Reported Biological Activity | Potential Relevance for this compound |

| Receptor Tyrosine Kinases | VEGFR-2 | Anti-angiogenic, Anticancer. nih.govnih.gov | A primary target for investigation due to the prevalence of phthalazines as VEGFR-2 inhibitors. |

| DNA Repair Enzymes | PARP-1 | Anticancer (especially in combination therapy). osf.io | The dimeric structure might offer unique binding modes. |

| Cell Cycle Kinases | Aurora Kinase A, B, C | Anti-proliferative, Mitotic arrest. nih.gov | A potential target for developing novel anti-mitotic agents. |

| Phosphodiesterases | PDE4, PDE5 | Anti-inflammatory, Vasorelaxant. researchgate.net | The compound could be explored for inflammatory conditions or cardiovascular applications. |

| G-Protein Coupled Receptors | MCH Receptor 1 | Regulation of energy balance. google.com | Potential applications in metabolic disorders. |

Q & A

Q. What are the standard synthetic routes for preparing 1,1-Di(phthalazine-yl)amine, and how are reaction conditions optimized?

A common approach involves nucleophilic substitution between phthalazine derivatives and amines. For example, reacting chlorophthalazine with benzene diamine in 2-butanol at 110°C under reflux for 4 hours yields phthalazine-amine derivatives. Optimization includes adjusting stoichiometry (e.g., 2:1 molar ratio of chlorophthalazine to diamine), solvent polarity, and temperature to minimize side reactions. Post-synthesis purification via column chromatography or crystallization (e.g., ethyl acetate/petroleum ether) ensures high purity .

Q. How is the structural integrity and purity of 1,1-Di(phthalazine-yl)amine confirmed in synthetic workflows?

Characterization employs ¹H/¹³C NMR to verify bond connectivity and regioselectivity (e.g., δ 8.95–8.92 ppm for phthalazine protons). FT-IR confirms functional groups (e.g., NH stretches at 3400–3329 cm⁻¹). Mass spectrometry (e.g., M⁺ peaks at m/z 236.00) and elemental analysis (e.g., C, H, N within ±0.3% of theoretical values) validate molecular composition. Purity is assessed via HPLC (>98% by area normalization) .

Q. What in vitro assays are recommended for initial screening of biological activity in phthalazine-amine derivatives?

Standard assays include:

- Anticancer activity : MTT assays against cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Antimicrobial screening : Agar diffusion or microdilution methods against Gram-positive/negative bacteria.

- Enzyme inhibition : Fluorometric or colorimetric assays targeting kinases or proteases. Positive controls (e.g., doxorubicin for cytotoxicity) and dose-response curves (1–100 µM) are critical for reliability .

Advanced Research Questions

Q. How can coupling reactions for 1,1-Di(phthalazine-yl)amine synthesis be optimized to address low yields or regioselectivity issues?

Strategies include:

- Catalytic systems : Palladium catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig amination to enhance C–N bond formation.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates.

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 4 hours) and improves regioselectivity. Monitoring via TLC and optimizing pH (e.g., using NaHCO₃) minimizes byproducts like dimerized phthalazines .

Q. How can researchers resolve contradictions in biological activity data across studies involving 1,1-Di(phthalazine-yl)amine analogs?

Contradictions often arise from substituent effects (e.g., electron-withdrawing groups on phthalazine rings). Systematic approaches include:

- SAR studies : Comparing analogs with methyl, fluoro, or methoxy substituents to identify pharmacophores.

- Computational docking : Modeling interactions with target proteins (e.g., EGFR kinase) to explain potency variations.

- Meta-analysis : Aggregating data from multiple assays (e.g., combining IC₅₀ values from cytotoxicity and apoptosis assays) .

Q. What methodologies are used to investigate the interaction mechanisms of 1,1-Di(phthalazine-yl)amine with biomolecules?

Advanced techniques include:

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (K_D) to receptors like G-protein-coupled receptors.

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-DNA interactions.

- X-ray crystallography : Resolves 3D structures of compound-enzyme complexes (e.g., with topoisomerase II).

- Fluorescence quenching assays : Tracks conformational changes in proteins upon ligand binding .